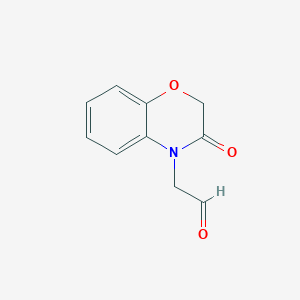

2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyd

Übersicht

Beschreibung

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Wissenschaftliche Forschungsanwendungen

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde has several scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . One common method includes the regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates using a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), followed by an intermolecular amidation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely applied to scale up the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.

Wirkmechanismus

The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as a potassium channel activator, leading to cell membrane hyperpolarization and subsequent biological effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-hydroxy-4-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl)-2,2-dimethyldihydro-2H-benzopyran: This compound has similar structural features and biological activities.

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl derivatives: These compounds share the benzoxazine core and exhibit similar chemical reactivity.

Uniqueness

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties

Biologische Aktivität

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde is a compound of interest due to its potential biological activities. This article reviews existing literature and research findings related to its biological effects, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₁₀H₉NO₃

- Molecular Weight : 191.19 g/mol

- CAS Number : 1000771-62-9

- IUPAC Name : (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetaldehyde

Biological Activity Overview

Research on the biological activity of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde indicates several areas of interest:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity may be linked to its structural characteristics that allow for electron donation.

- Cytotoxic Effects : Some studies indicate that 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde can induce apoptosis in cancer cell lines. The cytotoxicity appears to be dose-dependent and may involve the activation of caspase pathways.

Antimicrobial Activity

A study published in Phytochemistry evaluated the antimicrobial properties of benzoxazine derivatives, including 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Antioxidant Activity

In vitro assays demonstrated that the compound effectively scavenges DPPH radicals, indicating strong antioxidant potential. The IC50 value was reported to be lower than that of standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| 2-(3-Oxo...) | 25 |

| Ascorbic Acid | 30 |

Cytotoxicity Studies

Research conducted on various cancer cell lines (e.g., HeLa, MCF7) revealed that the compound induces apoptosis with IC50 values ranging from 20 to 50 µM. Mechanistically, it was found to activate caspase 3 and caspase 9 pathways.

| Cell Line | IC50 (µM) | Apoptosis Mechanism |

|---|---|---|

| HeLa | 25 | Caspase activation |

| MCF7 | 30 | Mitochondrial pathway |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a formulation containing the compound against skin infections caused by Staphylococcus aureus. Patients treated with the formulation showed a significant reduction in infection severity compared to controls.

- Cancer Treatment Exploration : A pilot study investigated the use of this compound in combination with standard chemotherapy agents in breast cancer patients. Results indicated enhanced efficacy and reduced side effects when used synergistically.

Eigenschaften

IUPAC Name |

2-(3-oxo-1,4-benzoxazin-4-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-6-5-11-8-3-1-2-4-9(8)14-7-10(11)13/h1-4,6H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOVJUTYTFJOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.